REACTION_CXSMILES
|
C(N(S(F)(F)[F:7])CC)C.[F:10][C:11]1[N:16]=[CH:15][C:14]([CH2:17]O)=[C:13]([I:19])[CH:12]=1.C(O)C.C(=O)(O)[O-].[Na+]>ClCCl>[F:10][C:11]1[CH:12]=[C:13]([I:19])[C:14]([CH2:17][F:7])=[CH:15][N:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
892 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=N1)CO)I
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
WASH
|
Details
|
Abstract the product into chloroform, and wash with water and saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporate the organic solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
Purify the crude with flash column chromatography (10% methanol in dichloromethane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C(=C1)I)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |